1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione” is a compound that belongs to the class of pyrazolidine diones . Pyrazolidine diones are a type of nitrogen-containing heterocycles, which are widely used in medicinal chemistry . The compound has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione” likely involves a five-membered pyrrolidine ring, which is a common feature in many biologically active compounds . The structure also includes a 3-chloro-4-methylphenyl group attached to the pyrazolidine ring .Scientific Research Applications
Urease Inhibition
Urease is an enzyme responsible for various health issues, including catheter encrustation, kidney stone formation, and hepatic coma. Researchers have synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids containing this compound. These derivatives exhibit potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Among them, compound 4i stands out as the most effective inhibitor.
Pharmaceutical Chemistry
The thiourea skeleton plays a crucial role in pharmaceutical chemistry. By incorporating this compound into novel structures, scientists aim to develop more efficient drugs and therapeutic agents .
Chiral Stationary Phases in HPLC
A related compound, 3-chloro-5-methylphenylcarbamate , has been successfully bonded to β-cyclodextrin-modified silica particles. This chiral stationary phase (CSP) finds applications in high-performance liquid chromatography (HPLC) under various mobile phases, including normal-phase, reversed-phase, and polar organic conditions .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazolidine-3,5-dione derivatives, which include this compound, have been associated with diverse biological activities .
Mode of Action
It is suggested that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
Pyrazolidine-3,5-dione derivatives have been associated with diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazolidine-3,5-dione derivatives have been associated with diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(14)12-13/h2-4H,5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFLCPJNPSIUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.